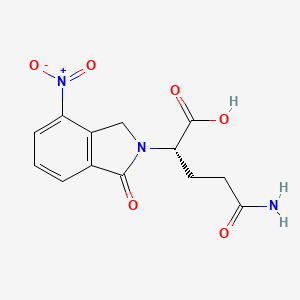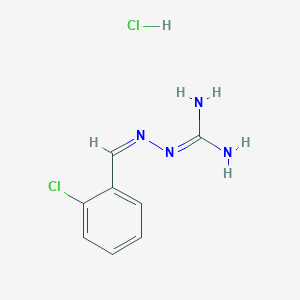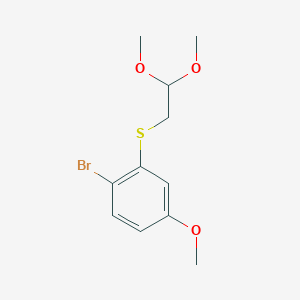
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethoxyethylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene, which is then brominated to introduce the bromine atom at the 1-position.
Introduction of the Dimethoxyethylsulfanyl Group: The brominated intermediate is then reacted with 2,2-dimethoxyethylthiol in the presence of a base to introduce the dimethoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-alkyl-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or reduced sulfanyl groups.
Applications De Recherche Scientifique
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as sulfanyl and methoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
- 1-Bromo-2,5-dimethoxy-4-methylbenzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
Uniqueness
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15BrO3S |
|---|---|
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO3S/c1-13-8-4-5-9(12)10(6-8)16-7-11(14-2)15-3/h4-6,11H,7H2,1-3H3 |
Clé InChI |
BTNLPXLYBWIAQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)SCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


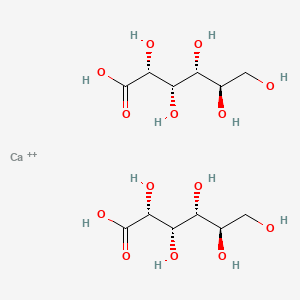


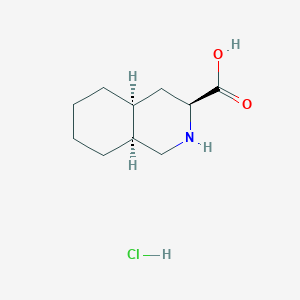
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)

![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
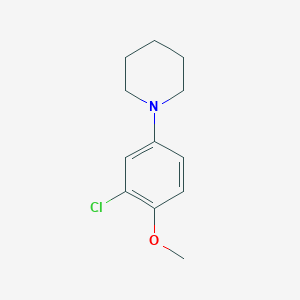
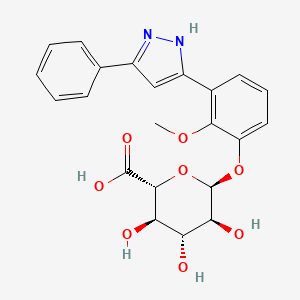
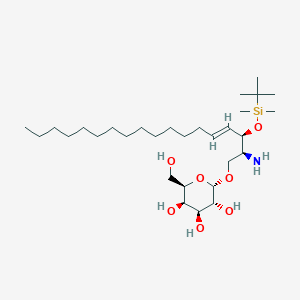
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
